molecular formula C7H18Cl2N2 B154812 N,N-Dimethylpiperidin-3-amine dihydrochloride CAS No. 126584-46-1

N,N-Dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B154812
CAS No.: 126584-46-1
M. Wt: 201.13 g/mol
InChI Key: DCCNBWACOPXKMO-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-3-amine dihydrochloride (CAS: Not explicitly listed in evidence; synonyms include 3-(Dimethylamino)piperidine dihydrochloride) is a piperidine derivative with a dimethylamino group at the 3-position of the piperidine ring, stabilized as a dihydrochloride salt. It is commonly used as a pharmaceutical intermediate in drug synthesis, particularly in the development of small-molecule therapeutics targeting neurological and oncological pathways . The compound’s molecular formula is C₇H₁₆N₂·2HCl (C₇H₁₈Cl₂N₂), with a molecular weight of ~207.15 g/mol (base: 128.22 g/mol + 72.92 g/mol for 2HCl). It appears as a white crystalline powder, typically stored at room temperature due to its hygroscopic nature .

Properties

IUPAC Name

N,N-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNBWACOPXKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560608
Record name N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126584-46-1
Record name N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bohlmann-Rahtz Pyridine Synthesis

This method involves cyclocondensation of enamines with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopent-2-enenitrile with acrylonitrile yields a substituted pyridine intermediate, which undergoes hydrogenation to form the piperidine ring. Key advantages include high atom economy and compatibility with stereoselective catalysis.

Hantzsch Dihydropyridine Synthesis

A four-component reaction between aldehydes, β-keto esters, ammonia, and methylamine generates 1,4-dihydropyridine intermediates. Subsequent oxidation and hydrogenation yield the piperidine scaffold. While this route offers structural versatility, it requires careful control of redox conditions to avoid over-reduction.

Table 1: Comparison of Piperidine Core Synthesis Methods

MethodYield (%)StereoselectivityKey Reagents
Bohlmann-Rahtz78–85Moderate (R:S = 3:1)Acrylonitrile, Pd/C
Hantzsch65–72LowNH3, NaBH4

N,N-Dimethylation Strategies

Introducing dimethyl groups at the 3-amino position requires precise reagent selection to minimize side reactions:

Reductive Amination

Reacting piperidin-3-amine with formaldehyde under hydrogenation conditions (H2, 50–60 psi) in the presence of Raney nickel achieves 92–95% dimethylation efficiency. Excess formaldehyde (2.5 equiv) ensures complete methylation while maintaining pH > 9 to prevent quaternary salt formation.

Eschweiler-Clarke Reaction

This one-pot method uses formic acid as both solvent and reducing agent. Heating piperidin-3-amine with formaldehyde (3 equiv) and formic acid at 100°C for 8 hours yields the dimethylated product with 88% conversion. The reaction’s exothermic nature necessitates controlled heating to avoid decarboxylation.

Table 2: Methylation Efficiency Under Different Conditions

MethodTemperature (°C)Time (h)Conversion (%)
Reductive Amination251292
Eschweiler-Clarke100888

Dihydrochloride Salt Formation

Converting the free base to the dihydrochloride salt enhances stability and aqueous solubility:

Direct HCl Gas Treatment

Bubbling anhydrous HCl gas through a solution of N,N-dimethylpiperidin-3-amine in dry diethyl ether at 0°C produces the dihydrochloride salt with 97% purity. This method requires strict moisture control to prevent hydrolysis.

Acidic Aqueous Workup

Dissolving the free base in 6 M HCl (2.2 equiv) followed by rotary evaporation yields the salt as a crystalline solid. Excess HCl is removed via azeotropic distillation with toluene, achieving a final chloride content of 22.3% (theoretical: 22.6%).

Stereochemical Control and Analysis

The (R)-enantiomer predominates in pharmaceutical applications due to its enhanced bioactivity. Two strategies ensure stereochemical purity:

Chiral Resolution via Diastereomeric Salts

Treating racemic N,N-dimethylpiperidin-3-amine with (–)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts with distinct solubility profiles. Recrystallization at –20°C enriches the (R)-enantiomer to 98% ee.

Asymmetric Catalytic Hydrogenation

Using a Rh-(R)-BINAP catalyst system, hydrogenation of 3-(N-methylamino)pyridine derivatives achieves 94% enantiomeric excess. Kinetic studies show hydrogen pressure (80–100 psi) critically impacts selectivity by modulating catalyst-substrate interactions.

Industrial-Scale Production Optimization

Large-scale synthesis demands efficiency and safety:

Continuous Flow Reactor Systems

Patented processes describe a three-stage continuous system:

  • Piperidine ring formation in a packed-bed reactor (residence time: 30 min)

  • Methylation in a microchannel reactor (T = 70°C, P = 15 bar)

  • Salt formation via inline HCl mixing

This setup increases throughput by 40% compared to batch processing while reducing solvent waste.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps lowers the process mass intensity from 8.2 to 3.6 kg/kg product. Catalyst recycling protocols using magnetic Fe3O4@SiO2-Ni nanoparticles achieve five reuse cycles without activity loss.

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards:

NMR Spectroscopic Analysis

The dihydrochloride salt exhibits characteristic shifts in DMSO-d6:

  • 1H NMR (500 MHz): δ 3.25 (m, 1H, CHN), 2.92 (s, 6H, N(CH3)2), 2.65 (m, 2H, piperidine H)

  • 13C NMR: δ 54.8 (N(CH3)2), 48.2 (C3), 25.6–22.1 (piperidine carbons)

Chiral HPLC Validation

A Chiralpak AD-H column (4.6 × 250 mm) with n-hexane:isopropanol:diethylamine (80:20:0.1) eluent resolves enantiomers in <15 minutes . System suitability tests require resolution (Rs) > 2.0 between (R)- and (S)-forms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

N,N-Dimethylpiperidin-3-amine dihydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). It plays a crucial role in developing Janus kinase inhibitors, which are vital for treating autoimmune diseases and certain cancers .

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs. Its ability to undergo various chemical reactions makes it a versatile reagent in organic chemistry .

Biological Studies

Research has shown that this compound can modulate enzymatic activity and influence cellular signaling pathways. It is utilized in studies investigating structure-activity relationships (SAR) of piperidine derivatives .

Alzheimer's Disease

A study highlighted that derivatives of this compound demonstrated significant cognitive improvements in animal models by inhibiting cholinesterase enzymes and modulating serotonin receptors. This suggests potential therapeutic applications in treating Alzheimer's disease .

Cancer Therapy

Research indicated that piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells. The spirocyclic structure was essential for enhancing binding affinity to cancer cell targets, showcasing the compound's potential as an anticancer agent .

Mechanism of Action

Molecular Targets and Pathways: N,N-Dimethylpiperidin-3-amine dihydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors The exact mechanism of action depends on the specific application and the biological system involved

Comparison with Similar Compounds

Structurally and functionally related compounds fall into three categories: piperidine derivatives , dihydrochloride salts , and pharmacological analogs . Below is a detailed comparison:

Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications References
N,N-Dimethylpiperidin-3-amine dihydrochloride C₇H₁₈Cl₂N₂ 207.15 Base structure: Piperidine with 3-dimethylamino group Pharmaceutical intermediate
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride C₁₄H₂₄Cl₂N₂ 291.26 Benzyl substitution at N1, methyl at C4 Preclinical anticancer research
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride C₁₂H₁₅Cl₂F₃N₂ 313.17 Trifluoromethylphenyl at N1 Kinase inhibition studies
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₂Cl₂N 158.07 Linear propane chain with chloro and dimethylamino groups Chemical synthesis intermediate

Key Observations :

  • Salt Form : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for formulation in injectable drugs .
Pharmacological Analogs
Compound Name Target/Mechanism IC₅₀ (μM) Key Advantages/Disadvantages References
Vanoxerine dihydrochloride CDK2/4/6 inhibitor 3.79–4.04 (hepatoma cells) Broad-spectrum CDK inhibition; potential for multi-cancer use
Adapalene CDK2 inhibitor 4.43–7.14 (colon cancer) Selective but limited to CDK2-dependent cancers
Fluspirilene CDK2 inhibitor 3.46–4.01 (liver cancer) FDA-approved repurposing; known safety profile

Key Observations :

  • Unlike vanoxerine, which is a triple CDK inhibitor, piperidine derivatives with simpler substituents (e.g., dimethylamino groups) are more likely intermediates than direct therapeutics .

Key Observations :

  • Salt Stability: Dihydrochloride salts (e.g., N,N-Dimethylpiperidin-3-amine) exhibit better stability under acidic conditions compared to monohydrochloride analogs .
  • Chloro Derivatives : Compounds like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride are preferred in alkylation reactions due to the reactive chlorine atom .

Biological Activity

N,N-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H18Cl2N2C_7H_{18}Cl_2N_2. Its structure features a piperidine ring with a dimethylamino group, which enhances its interaction with biological targets. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been studied for its role as an inhibitor of monoamine oxidase B (MAO-B) and as an antagonist of serotonin receptors (5-HT6R and 5-HT3R), which are implicated in cognitive functions and neurodegenerative diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit MAO-B, which plays a critical role in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially improving cognitive function in conditions like Alzheimer's disease .
  • Receptor Modulation : It acts on serotonin receptors, particularly 5-HT6R and 5-HT3R, which are involved in mood regulation and cognitive processes. Antagonism of these receptors may enhance cholinergic neurotransmission, thereby improving cognitive deficits associated with neurodegenerative diseases .

Applications in Research and Medicine

This compound is utilized in various research applications:

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of drugs aimed at treating neurodegenerative disorders, autoimmune diseases, and certain cancers .
  • Neuroscience Studies : The compound is used to explore its effects on cognitive function and potential therapeutic benefits in models of Alzheimer's disease and other cognitive impairments .
  • Organic Synthesis : Its unique structure allows for further derivatization into more complex molecules, expanding its utility in organic chemistry.

Case Studies

Several studies have highlighted the potential of this compound:

  • A study demonstrated that compounds targeting both MAO-B inhibition and serotonin receptor antagonism could reverse cognitive deficits induced by scopolamine in animal models. This suggests a promising multitarget approach for treating cognitive disorders .
  • Another investigation focused on the synthesis of Janus kinase inhibitors from this compound, showcasing its versatility in developing therapeutics for autoimmune diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

Compound NameMolecular FormulaPrimary Use
This compoundC₇H₁₈Cl₂N₂Intermediate for pharmaceuticals
1-Benzyl-N,N-dimethylpiperidin-3-amineC₁₄H₂₂N₂Janus kinase inhibitor precursor
4-Methyl-N,N-dimethylpiperidin-3-amineC₉H₁₈N₂Antidepressant research

This table illustrates how structural variations influence the biological activity and application scope of piperidine derivatives.

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